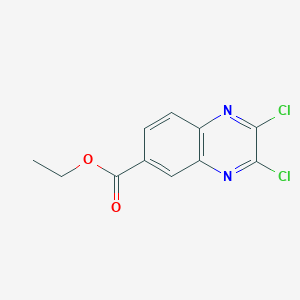

Ethyl 2,3-dichloroquinoxaline-6-carboxylate

Description

Properties

IUPAC Name |

ethyl 2,3-dichloroquinoxaline-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O2/c1-2-17-11(16)6-3-4-7-8(5-6)15-10(13)9(12)14-7/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDVSVYBVWESIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(C(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856427 | |

| Record name | Ethyl 2,3-dichloroquinoxaline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268865-79-7 | |

| Record name | Ethyl 2,3-dichloroquinoxaline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of ethyl 2,3-dichloroquinoxaline-6-carboxylate typically involves the condensation reaction between ortho-phenylenediamine and dicarbonyl compounds . This reaction requires high temperatures and strong acid catalysts. Industrial production methods often focus on green chemistry approaches to minimize environmental impact and reduce costs .

Chemical Reactions Analysis

Ethyl 2,3-dichloroquinoxaline-6-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.

Reduction: Reduction reactions can convert it into different quinoxaline derivatives with varying degrees of chlorination.

Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2,3-dichloroquinoxaline-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2,3-dichloroquinoxaline-6-carboxylate involves its interaction with specific molecular targets and pathways. Quinoxaline derivatives are known to interact with various enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Substituent Effects: Chlorine vs. Methoxy: The dichloro derivatives (e.g., this compound) exhibit higher electrophilicity compared to methoxy-substituted analogues (e.g., 2,3-Dichloro-6-methoxyquinoxaline), making them more reactive in cross-coupling reactions . Ester vs. Carboxylic Acid: The ethyl ester group in this compound improves solubility in organic solvents compared to carboxylic acid derivatives (e.g., 2,3-Dimethylquinoxaline-6-carboxylic acid), which are more polar and prone to hydrogen bonding . Trifluoromethyl Group: The introduction of a CF₃ group (e.g., Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate) increases lipophilicity and metabolic stability, often enhancing bioavailability in drug design .

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

Notes:

- The carbonyl chloride derivative (2,3-Dichloroquinoxaline-6-carbonyl chloride) is highly reactive, often used to synthesize esters or amides via acyl chloride chemistry .

- Ethyl esters generally exhibit better thermal stability compared to methyl esters, making them preferable in high-temperature reactions .

Biological Activity

Ethyl 2,3-dichloroquinoxaline-6-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Quinoxaline Derivatives

Quinoxaline derivatives, including this compound, have been recognized for their potential therapeutic applications. They exhibit a range of biological activities such as:

- Antimicrobial : Effective against various pathogens.

- Anticancer : Inhibitory effects on cancer cell lines.

- Antiviral : Potential in treating viral infections.

The biological activity of this compound is attributed to its interaction with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound acts as an inhibitor for various kinases, notably Pim-1 and Pim-2 kinases, which are implicated in cancer cell proliferation and survival .

- Cell Cycle Disruption : It induces apoptosis in cancer cells by affecting pathways involved in cell cycle regulation .

Structure-Activity Relationship (SAR)

The SAR of quinoxaline derivatives indicates that modifications to the quinoxaline core significantly influence biological activity. For instance:

- Substitution patterns at the 2 and 3 positions can enhance or diminish anticancer properties.

- Electron-donating groups generally increase activity, while electron-withdrawing groups may reduce efficacy .

Table 1: Comparison of Biological Activity Based on Substituents

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 0.126 | Anticancer (HeLa) |

| Ethyl 3,6-dichloroquinoxaline-2-carboxylate | 35.5 | Anticancer (MV4-11) |

| Ethyl 2,3-dimethylquinoxaline-6-carboxylate | 61.2 | Anticancer |

Case Studies

-

Anticancer Activity :

A study demonstrated that this compound exhibited potent cytotoxicity against various cancer cell lines including HeLa and MV4-11. The compound showed an IC50 value of 0.126 µM against HeLa cells, indicating strong anticancer potential . -

Antimicrobial Properties :

Research has highlighted the compound's efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis and function . -

In Vivo Studies :

In vivo assessments have indicated that derivatives of this compound can inhibit tumor growth in animal models, further supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2,3-dichloroquinoxaline-6-carboxylate, and how can reaction yields be improved?

- The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, derivatives of quinoxaline carboxylates are often prepared by reacting dihalogenated quinoxaline precursors with ethyl chloroformate under basic conditions. Yield optimization requires careful control of stoichiometry (e.g., excess ethylating agents), temperature (60–80°C), and solvent polarity (e.g., DMF or THF). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the target compound .

Q. Which characterization techniques are most reliable for confirming the structure of this compound?

- X-ray diffraction (XRD): Single-crystal XRD using SHELX software (e.g., SHELXL for refinement) provides definitive structural confirmation, including bond angles and torsion angles .

- NMR spectroscopy: and NMR can verify substituent positions, with chloro and ester groups causing distinct deshielding effects (e.g., ester carbonyl at ~165–170 ppm in NMR) .

- Mass spectrometry (HRMS): High-resolution MS confirms molecular ion peaks and fragmentation patterns .

Q. How can crystallographic data for this compound be interpreted using the Cambridge Structural Database (CSD)?

- The CSD (containing over 500,000 structures) allows comparison of bond lengths, angles, and packing motifs with analogous quinoxaline derivatives. For example, search queries using substituent filters (e.g., dichloro, carboxylate) can identify structurally similar compounds, aiding in validating experimental data or identifying trends in hydrogen bonding .

Q. What strategies address solubility challenges in spectroscopic or reactivity studies of this compound?

- Use polar aprotic solvents (DMSO, DMF) for NMR or UV-Vis studies. For crystallography, slow evaporation from ethanol/water mixtures promotes crystal growth. Sonication or heating (40–50°C) may be required to dissolve the compound in less polar solvents .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing this compound under acidic vs. basic conditions?

- Under basic conditions (e.g., NaH or KCO), nucleophilic substitution at the quinoxaline core dominates. In acidic media (e.g., HSO), electrophilic aromatic substitution may occur, but competing ester hydrolysis risks degrading the product. Mechanistic studies using -labeling or kinetic isotope effects can clarify dominant pathways .

Q. What role do hydrogen-bonding networks play in the solid-state packing of this compound?

- Graph-set analysis (as per Etter’s formalism) reveals that intermolecular C=O···H–N and C–Cl···H–C interactions stabilize the crystal lattice. For example, in related quinoxaline carboxylates, R_2$$^2(8) ring motifs are common, contributing to layered packing .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electrophilic sites. Fukui indices quantify susceptibility to nucleophilic attack, with the 2- and 3-chloro positions showing higher reactivity than the ester group .

Q. How should researchers resolve contradictions between experimental and computational data for this compound’s electronic properties?

- Cross-validate computational models (e.g., TD-DFT vs. experimental UV-Vis spectra) by adjusting basis sets or solvent parameters. Discrepancies in excitation energies >10 nm may indicate inadequate solvation models or missing electron correlation effects .

Q. What methodologies are used to correlate structural modifications of this compound with biological activity in drug discovery?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.